1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl acetic acid: This compound has a similar structure but includes an acetic acid group.
2,6-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: Another similar compound with different methyl group positions.
Uniqueness
1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,4-dimethyl-5-(5-methylfuran-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-6-4-5-8(14-6)9-7(2)10(11)13(3)12-9/h4-5H,11H2,1-3H3 |
InChI Key |
RSEOFWWNQLNGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
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